Ruscogenin
Overview
Description
Ruscogenin is an anti-inflammatory steroid used in combination with local anesthetics for the treatment of hemorrhoids and for local anesthesia . It is a major bioactive steroidal aglycone found in the Chinese medicine, Ophiopogon japonicus . It is also a major steroidal sapogenin of Radix Ophiopogon japonicus, a Chinese herb that has been used to treat acute and chronic inflammatory and cardiovascular diseases .
Synthesis Analysis
Ruscogenin biosynthesis in Ruscus aculeatus is greatly influenced by its clonal origin and culture type . The strategy for the synthesis of ruscogenin involves retrosynthetic analysis of the saturated ruscogenin analog . A prominent feature of ruscogenin is its β-OH group at C1, which is maintained in the goal molecule, and a stereospecific epoxide at C1 is envisioned, which could be added from the corresponding olefin at C1 .Molecular Structure Analysis
Ruscogenin has a molecular formula of C27H42O4 and a molecular weight of 430.62 . It is similar to other steroidal saponins, having a high boiling point, high polarity, and relatively high molecular weight .Chemical Reactions Analysis
Ruscogenin has been analyzed by some conventional methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) .Physical And Chemical Properties Analysis
Ruscogenin is a small molecule with a molecular weight of 430.62 . It lacks UV absorbance and shows low response in mass spectrometry .Scientific Research Applications
1. Neuroprotection and Brain Health
Ruscogenin has shown potential in treating cerebral ischemia-induced blood-brain barrier dysfunction. It can reduce brain infarction and edema, improve neurological deficits, and modulate tight junctions expression, thereby playing a role in the prevention and treatment of ischemic stroke (Cao et al., 2016).
2. Anti-Inflammatory Activity
Ruscogenin exhibits significant anti-inflammatory activity, particularly in endothelial cells. It inhibits leukocyte migration and reduces expression of inflammatory markers like intercellular adhesion molecule-1 (ICAM-1) and nuclear factor-kappaB (NF-κB) (Huang et al., 2008). It also shows effectiveness in alleviating inflammatory responses in nonalcoholic steatohepatitis models (Lu et al., 2014).
3. Gastric Health
Ruscogenin has been found to have therapeutic effects on gastric ulcers, exhibiting anti-inflammatory and antioxidant effects. It helps in the restoration of normal tissue architecture and improves biochemical parameters related to gastric health (Ercan et al., 2020).
4. Diabetic Nephropathy
In diabetic nephropathy models, ruscogenin has been shown to suppress inflammation and ameliorate structural and functional abnormalities of the kidney, potentially through inhibition of NF-κB mediated inflammatory genes expression (Lu et al., 2014).
5. Pulmonary Health
Ruscogenin demonstrates beneficial effects in models of pulmonary arterial hypertension and acute lung injury. It can reduce inflammation, endothelial dysfunction, and thrombosis, contributing to improved pulmonary health (Bi et al., 2013).
6. Asthma Management
In a mouse model of ovalbumin-induced asthma, ruscogenin reduced airway hyperresponsiveness and inflammation, suggesting its potential in asthma management (Zhan et al., 2021).
7. Cardiovascular Health
Ruscogenin may offer cardioprotective effects, particularly in myocardial ischemia models, by alleviating damage through pathways like BCAT1/BCAT2 and inhibiting ferroptosis (Fu et al., 2022).
8. Liver Health
Research indicates that ruscogenin can improve liver injury by affecting liver-infiltrating lymphocytes and modulating related immune responses, thus offering potential therapeutic benefits for liver-related diseases (Wu et al., 2001).
9. Neutrophil Activation Suppression
Ruscogenin can inhibit neutrophil activation, which is crucial in inflammatory diseases. It acts through various signaling pathways, including protein kinase A, demonstrating its potential as an anti-inflammatory agent (Lin et al., 2015).
Safety And Hazards
Future Directions
Ruscogenin has been found to alleviate myocardial ischemia-induced ferroptosis through the activation of BCAT1/BCAT2 . It has also been shown to attenuate cerebral ischemia-induced blood-brain barrier dysfunction . These findings provide some new insights into its potential application for the prevention and treatment of ischemic stroke .
properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15-,16+,18-,19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQIQBOGXYYATH-IDABPMKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019319 | |
Record name | Ruscogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruscogenin | |
CAS RN |
472-11-7 | |
Record name | Ruscogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ruscogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ruscogenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ruscogenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (25R)-spirost-5-ene-1β,3β-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUSCOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXI92R2VUJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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